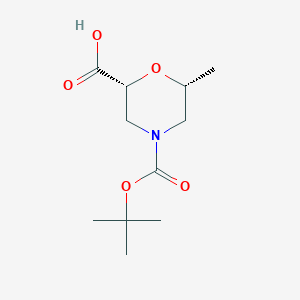

![molecular formula C20H25N3O4S B2697431 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1251704-46-7](/img/structure/B2697431.png)

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide” has a molecular formula of C20H25N3O4S and a molecular weight of 403.51. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom, and a sulfonyl group attached to it. The compound also contains a pyridinone ring and an acetamide group attached to a methylphenyl group1.

Synthesis Analysis

The synthesis of this compound would likely involve the formation of the azepane ring, followed by the introduction of the sulfonyl group. The pyridinone ring could be formed separately and then attached to the azepane ring. Finally, the acetamide group would be attached to the methylphenyl group. However, without specific synthesis procedures or reactions, this is just a speculative analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring would provide a cyclic structure, while the sulfonyl group would likely contribute to the polarity of the molecule. The pyridinone ring could participate in resonance, contributing to the stability of the molecule. The acetamide group attached to the methylphenyl group would also likely contribute to the overall polarity of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The azepane ring might undergo reactions typical of amines, such as alkylation or acylation. The sulfonyl group could participate in substitution reactions, while the pyridinone ring might undergo reactions typical of carbonyl compounds. The acetamide group could undergo hydrolysis, among other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Its solubility would likely be influenced by the polar sulfonyl and acetamide groups. The presence of the aromatic ring could contribute to its UV/Vis absorption spectrum. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

One related area of research involves the metabolism and pharmacokinetics of sulfonylureas, a class of antidiabetic drugs. For example, studies have examined the biological half-lives of sulfonylurea compounds and their metabolites in humans, shedding light on their absorption, metabolism, and the duration of their hypoglycemic effects (Smith, Vecchio, & Forist, 1965). Such research is critical for understanding how drugs are processed in the body and for optimizing their therapeutic efficacy.

Drug Safety and Toxicology

Another area involves the safety and toxicology of pharmaceutical agents. Research has documented the toxic effects of certain drugs, such as azidothymidine (AZT) used in AIDS treatment, highlighting the importance of monitoring adverse reactions and managing drug safety (Richman et al., 1987). Understanding the toxicological profiles of compounds can help in developing safer therapeutic agents.

Environmental and Occupational Health

Investigations into the environmental and occupational exposure to various chemicals, including pesticides, offer insights into potential health risks and the need for protective measures in specific populations. For instance, studies on the exposure to organophosphorus and pyrethroid pesticides in children have raised concerns about their impact on health, leading to discussions on regulation and safe use (Babina et al., 2012).

Mechanisms of Drug Action and Toxicity

Research into the mechanisms underlying drug action and toxicity is fundamental to pharmacology. Studies have explored how acetaminophen (APAP) induces hepatotoxicity, revealing the roles of mitochondrial damage and nuclear DNA fragmentation in this process. Such insights are crucial for understanding drug-induced liver injury and for developing strategies to prevent or mitigate it (McGill et al., 2012).

Safety And Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.

Orientations Futures

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and developed as a pharmaceutical. Alternatively, it could be used as a starting point for the synthesis of new compounds with similar structures.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propriétés

IUPAC Name |

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-16-9-4-5-10-17(16)21-19(24)15-22-12-8-11-18(20(22)25)28(26,27)23-13-6-2-3-7-14-23/h4-5,8-12H,2-3,6-7,13-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLJNKAIDTZRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2697352.png)

![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![{6-Amino-2-[(2-methylpropyl)amino]-5-nitropyrimidin-4-yl}benzylamine](/img/structure/B2697367.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)